

# 2-Amino-4,5-dichlorobenzoic acid molecular structure and weight

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## Compound of Interest

Compound Name: 2-Amino-4,5-dichlorobenzoic acid

Cat. No.: B3016094

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An In-Depth Technical Guide to **2-Amino-4,5-dichlorobenzoic Acid**: Properties, Synthesis, and Applications

## Introduction

**2-Amino-4,5-dichlorobenzoic acid** is a substituted aromatic carboxylic acid that serves as a crucial intermediate and building block in various fields of chemical synthesis. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two chlorine atoms on the benzene ring, imparts specific reactivity and properties that are highly valuable in the development of complex molecules. For researchers and professionals in drug development and materials science, a thorough understanding of this compound's characteristics is essential for its effective application. This guide provides a comprehensive overview of **2-Amino-4,5-dichlorobenzoic acid**, from its fundamental molecular properties and synthesis to its applications and safety protocols, grounded in established scientific data.

## Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is to confirm its identity and understand its physical characteristics. These properties dictate the conditions required for its storage, handling, and reaction.

## Molecular Structure and Identifiers

The arrangement of functional groups on the benzene ring is critical to the chemical behavior of **2-Amino-4,5-dichlorobenzoic acid**. The ortho-amino and para/meta-chloro substituents influence the acidity of the carboxylic acid and the nucleophilicity of the amino group.

Caption: Molecular Structure of **2-Amino-4,5-dichlorobenzoic acid**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	<b>2-Amino-4,5-dichlorobenzoic acid</b>	N/A
CAS Number	20776-61-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Cl <sub>2</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	206.03 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
InChI Key	MQWFRBVVABTUKS-UHFFFAOYSA-N	

| Synonyms | Benzoic acid, 2-amino-4,5-dichloro- [\[5\]](#)[\[6\]](#) |

## Physicochemical Data

The physical properties of the compound are summarized below. It is noteworthy that different sources report varying melting points, which may be attributable to the purity of the material analyzed. Recrystallization is often necessary to obtain a sharp melting point, as demonstrated by the higher range observed in purified samples.[\[7\]](#)

Table 2: Physicochemical Properties

Property	Value	Reference
Appearance	White to off-white or light yellow crystalline powder	[1][3][5]
Melting Point	213-214 °C; 188-190 °C; 196-203 °C (recrystallized)	[1][5][7]
Boiling Point	380.5 ± 42.0 °C (Predicted)	[1]
Solubility	Soluble in ether and alcohols	[1][5]

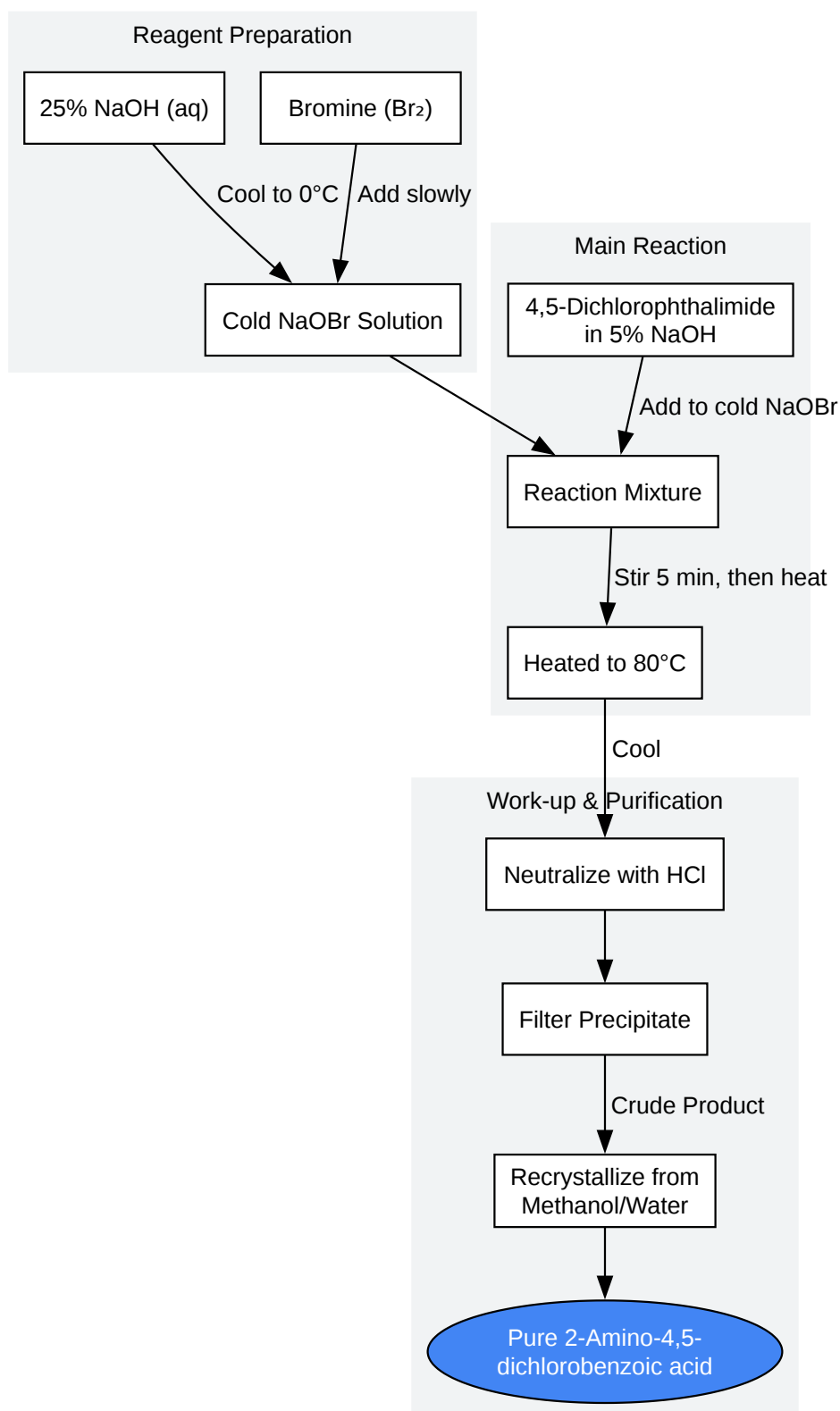
| Storage | 4°C, protect from light | |

## Synthesis and Purification

The synthesis of **2-Amino-4,5-dichlorobenzoic acid** can be achieved through various routes. A common and effective method is the Hofmann rearrangement of 4,5-Dichlorophthalimide. This pathway is advantageous due to the accessibility of the starting materials and the generally good yields obtained. The mechanism involves the formation of an intermediate isocyanate, which is subsequently hydrolyzed to yield the final amino acid product.

## Synthesis Workflow: Hofmann Rearrangement

The following diagram illustrates the key stages of the synthesis process, from the preparation of the Hofmann reagent to the final product isolation.



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Caption: Synthesis workflow for **2-Amino-4,5-dichlorobenzoic acid**.

## Experimental Protocol: Synthesis

This protocol is based on the methodology described by ChemicalBook for the Hofmann rearrangement of 4,5-Dichlorophthalimide.<sup>[7]</sup>

- Preparation of Sodium Hypobromite (NaOBr) Solution:
  - Cool 75 mL of a 25% aqueous sodium hydroxide solution to 0°C in an ice bath.
  - Slowly add 16.0 g (0.1 mol) of bromine to the cold NaOH solution with continuous stirring until a clear yellow solution is formed. Maintain the temperature at or below 0°C.
- Preparation of the Substrate Solution:
  - Dissolve 21.6 g (0.1 mol) of 4,5-Dichlorophthalimide in 170 mL of a 5% aqueous sodium hydroxide solution.
  - Cool this solution to 0°C.
- Reaction:
  - Slowly add the cold phthalimide solution to the cold NaOBr solution under vigorous stirring.
  - Continue stirring the reaction mixture for 5 minutes at 0°C.
  - Subsequently, heat the mixture to 80°C and maintain this temperature for 2 minutes.
- Isolation of Crude Product:
  - Cool the reaction mixture in an ice bath.
  - Neutralize the solution to a neutral pH using concentrated hydrochloric acid. A precipitate will form.
  - Collect the precipitate by filtration and wash it with ice-cold water.

## Experimental Protocol: Purification

Purification by recrystallization is crucial for removing impurities and obtaining a product suitable for subsequent applications.

- Recrystallization:
  - Dissolve the crude product in a minimal amount of a hot mixture of methanol and water.
  - Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
  - Collect the purified crystals by filtration, wash with a small amount of cold methanol/water, and dry under vacuum. The expected yield is approximately 14.8 g (72%).<sup>[7]</sup>

## Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is required. The following protocols are standard methodologies for organic compounds and are designed to be self-validating.

### Protocol: Spectroscopic Analysis

The following steps, adapted from standard procedures for similar aromatic compounds, outline a robust workflow for structural verification.<sup>[8]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve 5-10 mg of the sample for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  - Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Expected  $^1\text{H}$  NMR Features: Two singlets in the aromatic region (due to the substitution pattern) and a broad singlet for the amine ( $\text{NH}_2$ ) protons. The carboxylic acid proton will also appear as a broad singlet, typically downfield.

- Expected  $^{13}\text{C}$  NMR Features: Seven distinct carbon signals: four for the substituted aromatic carbons, two for the aromatic C-H carbons, and one for the carboxyl carbon.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
  - Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) until a fine, homogeneous powder is formed. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
  - Data Acquisition: Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Expected Features: Characteristic peaks for N-H stretching (amine, ~3300-3500  $\text{cm}^{-1}$ ), a broad O-H stretch (carboxylic acid, ~2500-3300  $\text{cm}^{-1}$ ), C=O stretching (carboxylic acid, ~1680-1710  $\text{cm}^{-1}$ ), and C-Cl stretching (~1000-1100  $\text{cm}^{-1}$ ).
- Mass Spectrometry (MS):
  - Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
  - Data Acquisition: Analyze using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.
  - Expected Features: The molecular ion peak  $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$  should be observed at  $m/z$  corresponding to the molecular weight (206.03). The isotopic pattern characteristic of two chlorine atoms (a cluster of peaks with a specific intensity ratio) will be a key indicator for confirming the elemental composition.

## Applications in Research and Drug Development

The utility of **2-Amino-4,5-dichlorobenzoic acid** stems from its multifunctional nature, making it a valuable precursor in several high-value applications.

- Pharmaceutical and Agrochemical Synthesis: It is a key intermediate in the preparation of various pharmaceuticals and pesticides.[1][5] The amino and carboxylic acid groups provide reactive handles for building more complex molecular architectures. Substituted aminobenzoic acids, as a class, are recognized as important scaffolds in medicinal

chemistry, forming the core of drugs with anticancer, anti-inflammatory, and antimicrobial properties.<sup>[9]</sup>

- **Protein Degradation Building Blocks:** A significant modern application is its use as a building block for PROTACs (Proteolysis-Targeting Chimeras) and molecular glues.<sup>[2]</sup> These advanced therapeutic modalities require specific molecular fragments to bind to target proteins or E3 ligases, and derivatives of this compound can serve as versatile scaffolds in the design of such degraders.
- **Organic Synthesis and Materials Science:** Beyond life sciences, it is used as a catalyst in certain organic reactions and in the synthesis of specialized dyes.<sup>[1][5]</sup>

## Safety and Handling

As a laboratory chemical, **2-Amino-4,5-dichlorobenzoic acid** must be handled with appropriate care. The following information is derived from its Safety Data Sheet (SDS).<sup>[10]</sup>

Table 3: GHS Hazard Information

Category	Information
Pictogram	<b>GHS07 (Exclamation Mark)</b>
Signal Word	Warning <sup>[10]</sup>
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

## Handling and Storage Recommendations

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.<sup>[5]</sup>



- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
- First Aid: In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse thoroughly with plenty of water and seek medical attention. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water and seek medical help.[10][11]

## Conclusion

**2-Amino-4,5-dichlorobenzoic acid** is a chemical intermediate of significant value, particularly for researchers in drug discovery and organic synthesis. Its defined molecular structure and physicochemical properties, coupled with established synthesis and purification protocols, make it a reliable building block for complex molecular design. Proper analytical characterization is paramount to ensure its suitability for these applications. By adhering to rigorous safety and handling procedures, researchers can confidently and effectively leverage this compound to advance their scientific and developmental goals.

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